molecular formula C12H11N B109405 3-Aminoacenaphthene CAS No. 55939-13-4

3-Aminoacenaphthene

Cat. No. B109405
CAS RN: 55939-13-4
M. Wt: 169.22 g/mol
InChI Key: OUYJCKISKGRXRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3-Aminoacenaphthene. However, the synthesis of similar compounds often involves various approaches, including Curtius and Hofmann rearrangements, hydrogenation, or the cyclisation of α-amino acids4.



Molecular Structure Analysis

The molecular structure of 3-Aminoacenaphthene consists of 12 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom2. However, the specific arrangement of these atoms in the molecule is not provided in the search results.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 3-Aminoacenaphthene. However, understanding the chemical reactions of a compound typically involves studying its reactivity with other substances and its behavior under different conditions5.



Physical And Chemical Properties Analysis

The physical and chemical properties of a substance include characteristics such as color, density, hardness, melting and boiling points, and reactivity8. Unfortunately, I couldn’t find specific information on the physical and chemical properties of 3-Aminoacenaphthene892.


Scientific Research Applications

1. Carcinogenic Studies

3-Aminoacenaphthene and its derivatives, like 5-nitroacenaphthene and 5-aminoacenaphthene, have been studied for their carcinogenic properties. Experiments conducted on mice revealed that these chemicals could induce malignant tumors such as leukemia and reticulum cell sarcoma when injected intraperitoneally. The results suggest a reconsideration of the use of these aromatic amines in modern industry to prevent potential occupational bladder cancer among industrial workers (Hashida, 1969). Similarly, rats and hamsters given 5-nitroacenaphthene orally showed significant results, indicating the chemical's potential carcinogenicity and the need for careful consideration in occupational settings (Takemura, Hashida, & Terasawa, 1974).

2. Functional Polymer Material Research

Research focused on creating new functional aromatic polymer materials has involved reactions of acenaphthene with nitrobenzene under specific catalyst conditions. This process produced various compounds including N-phenyl aminoacenaphthylene, N-phenyl aminoacenaphthene, acenaphthylacenaphthene, and biacenaphthenyls, which may serve as intermediates for functional aromatic polymer materials. The reaction conditions' effects were studied, and it was found that the selectivity of N-phenyl aminoacenaphthene increases with reaction time. This study is significant for the development of new materials with potential applications in various industries (Yuan Xin-hua, 2006).

Safety And Hazards

The safety and hazards of a substance refer to its potential to cause harm to humans, animals, or the environment. Unfortunately, I couldn’t find specific information on the safety and hazards of 3-Aminoacenaphthene101112.


Future Directions

The future directions of research on a substance typically involve exploring its potential applications, improving its synthesis, and further studying its properties. Unfortunately, I couldn’t find specific information on the future directions of research on 3-Aminoacenaphthene131415.


Relevant Papers
I couldn’t find any specific papers related to 3-Aminoacenaphthene
16117. However, you might find it helpful to use academic databases or tools like Connected Papers16 to find relevant research papers.


properties

IUPAC Name

1,2-dihydroacenaphthylen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c13-11-7-5-9-3-1-2-8-4-6-10(11)12(8)9/h1-3,5,7H,4,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYJCKISKGRXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC3=C2C1=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204534
Record name 3-Acenaphthylenamine, 1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminoacenaphthene

CAS RN

55939-13-4
Record name 3-Acenaphthylenamine, 1,2-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055939134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acenaphthylenamine, 1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
WGH Edwards, V Petrow - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… 3-Aminoacenaphthene and 2-formylcyctohexanone gave a Schiff's base readily converted into the tetrahydroquinoline (XII) by Petrow's method (Zoc. cit.). Its dehydrogenation to the …
Number of citations: 6 pubs.rsc.org
FM Rowe, JSH Davies - Journal of the Chemical Society, Transactions, 1920 - pubs.rsc.org
… The yield of 3-aminoacenaphthene, almost colourless, silky … acid, 2-nitro-3-aminoacenaphthene, blunt, red prisms with a green … The oxidation of 2-nitro-3-aminoacenaphthene was best …
Number of citations: 14 pubs.rsc.org
G Farnell - Journal of the Chemical Society, Transactions, 1923 - pubs.rsc.org
… by hydrogen should yield the familiar 3-aminoacenaphthene. Such a replacement occurs in the … When purified, thc amino-compound thus obtained resembled 3-aminoacenaphthene …
Number of citations: 2 pubs.rsc.org
H Crompton, M Walker - Journal of the Chemical Society, Transactions, 1912 - pubs.rsc.org
… acenaphthene from 3-aminoacenaphthene by the diazo-reaction, the constitution of these compounds being thus known. We have repeated the preparation of these compounds in this …
Number of citations: 8 pubs.rsc.org
HG Rule, SB Thompson - Journal of the Chemical Society (Resumed), 1937 - pubs.rsc.org
… unexpectedly to homonuclear substitution and the formation of 4-bromo-3-nitronaphthaZic anhydride, the structure of which was proved by synthesis from 2-nitro-3-aminoacenaphthene. …
Number of citations: 5 pubs.rsc.org
AL Polishchuk, KL Bartlett, LA Friedman… - Journal of physical …, 2004 - Wiley Online Library
… Preparation of 3-aminoacenaphthene. The reduction of 3-… yield 3.73g of crude 3-aminoacenaphthene, which was assayed by … In a typical run, the crude 3-aminoacenaphthene from the …
Number of citations: 7 onlinelibrary.wiley.com
FM Hamer - Journal of the Chemical Society (Resumed), 1930 - pubs.rsc.org
… The preparation, from 3-aminoacenaphthene, by the action of paraldehyde and hydrochloric acid, of 2-methylacenaphthpyridine has been described by Nair and Simonsen (J,, 1926, …
Number of citations: 3 pubs.rsc.org
AP West Jr, D Van Engen… - The Journal of Organic …, 1992 - ACS Publications
… 3-Aminoacenaphthene (4) was prepared by catalytic hydrogenation of 3-nitroacenaphthene according to Friedman et al.,7 except that 10% palladium on activated carbon was used in …
Number of citations: 26 pubs.acs.org
GA Urove, DG Peters, MS Mubarak - The Journal of Organic …, 1992 - ACS Publications
… 3-Aminoacenaphthene (4) was prepared by catalytic hydrogenation of 3-nitroacenaphthene according to Friedman et al.,7 except that 10% palladium on activated carbon was used in …
Number of citations: 32 pubs.acs.org
B Mills, K Schofield - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… anthridines by cyclising with hot formic acid the anils derived from 2-hydroxymethylenecyclohexanone and aniline, a- and p-naphthylamine, and 3-aminoacenaphthene. Although the …
Number of citations: 12 pubs.rsc.org

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